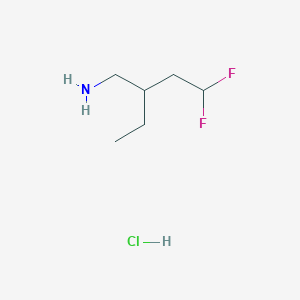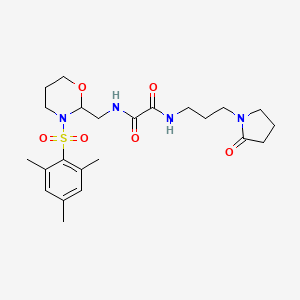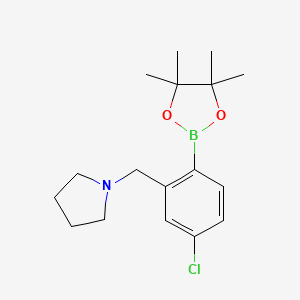
4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent. These reagents are known for their stability, ease of preparation, and environmental benignity . They are widely used in the Suzuki–Miyaura (SM) cross-coupling reaction, a popular method for forming carbon-carbon bonds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that pinacol boronic esters, in general, are valuable building blocks in organic synthesis . Protodeboronation, a process of removing the boron group from these esters, has been developed using a radical approach .Chemical Reactions Analysis
Pinacol boronic esters are known to undergo protodeboronation, a process where the boron group is removed . This process is used in conjunction with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation . Additionally, these esters are susceptible to hydrolysis, especially at physiological pH .Scientific Research Applications
Polymer Synthesis and Degradation :
- A study by Cui et al. (2017) discusses the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. These polymers can degrade in response to hydrogen peroxide, suggesting potential applications in drug delivery systems (Cui, Zhang, Du, & Li, 2017).
Phosphorescence Properties :
- Research by Shoji et al. (2017) discovered that arylboronic esters exhibit phosphorescence in the solid state at room temperature. This finding opens up new possibilities for using these compounds in organic light-emitting devices (Shoji et al., 2017).
Fluorescence Enhancement :
- Huang et al. (2010) found that the addition of pinacol to a pyridinium boronic acid enhances fluorescence, which could be useful in developing new fluorescence-based sensors (Huang, Jiang, Bull, Fossey, & James, 2010).
Solid-State Chemistry :
- Kaupp et al. (2003) reported a waste-free method for protecting diamines and diols with phenylboronic acid in the solid state, demonstrating an efficient approach to heteroboroles and heteroborolanes synthesis (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Solubility Studies :
- A study by Leszczyński et al. (2020) on the solubility of phenylboronic acid and its cyclic esters in organic solvents provides insights into their chemical behavior and potential applications (Leszczyński, Hofman, & Sporzyński, 2020).
Suzuki Coupling Reactions :
- Chaumeil et al. (2002) described the use of phenyl-1,4-diboronic acid bis-pinacol ester in Suzuki cross-coupling reactions to synthesize terphenyls, a method valuable in organic synthesis (Chaumeil, Drian, & Defoin, 2002).
Asymmetric Catalysis :
- Arnold et al. (2008) developed a method using chloromethylboronate pinacol ester for asymmetric aldol reactions, showcasing applications in stereoselective synthesis (Arnold et al., 2008).
Responsive Polymeric Systems :
- Vrbata and Uchman (2018) created glucose- and lactic acid-responsive polymeric systems using phenylboronic ester, which could be used in targeted drug delivery (Vrbata & Uchman, 2018).
π-Conjugated Polymers Synthesis :
- Nojima et al. (2016) reported the synthesis of boronate-terminated π-conjugated polymers using a Suzuki-Miyaura condensation polymerization approach (Nojima, Kosaka, Kato, Ohta, & Yokozawa, 2016).
Hydrolysis Studies :
- Achilli et al. (2013) investigated the hydrolysis of phenylboronic pinacol esters, important for understanding their stability and suitability in pharmaceutical applications (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Future Directions
Boron reagents, including “4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester”, are expected to continue playing a key role in organic synthesis . Their use in Suzuki–Miyaura coupling and other carbon-carbon bond-forming reactions is likely to remain prevalent . Future research may focus on developing new boron reagents and improving the methods for their synthesis and use .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is the formation of carbon-carbon bonds. This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds, biaryls, and substituted aromatic compounds .
Pharmacokinetics
It’s known that the compound’s hydrolysis rate is influenced by the ph and the substituents in the aromatic ring . The reaction rate is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This reaction is used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other chemical groups. For example, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the presence of certain substituents in the aromatic ring can influence the kinetics of the reaction .
properties
IUPAC Name |
1-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)15-8-7-14(19)11-13(15)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQAISVFOGPJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

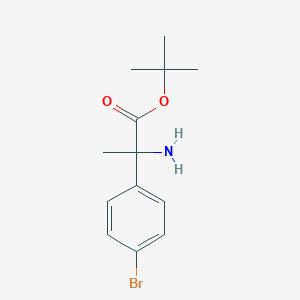
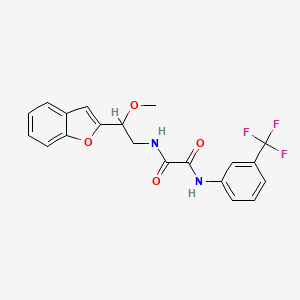
![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)

![N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
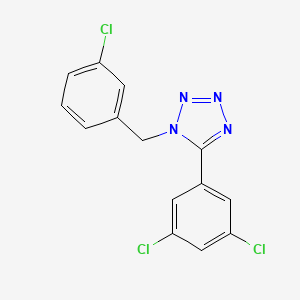
![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-ynoate](/img/structure/B2978624.png)
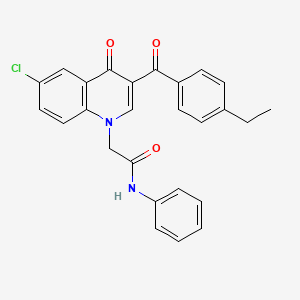
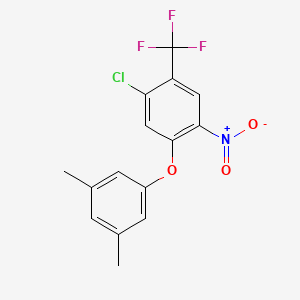
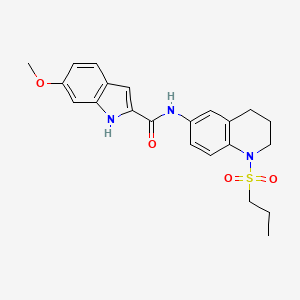
![4-Cyclopropyl-6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2978629.png)
